4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This would involve determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and stability .Physical and Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Anticancer Activity
4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have been extensively researched for their potential anticancer properties. A study demonstrated that specific derivatives of this compound exhibited significant proapoptotic activity against melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). Similarly, another research found that benzothiazole derivatives, based on a related structure, showed selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).
Chemosensory Applications
The compound and its derivatives have also been explored for their chemosensory applications. For instance, coumarin benzothiazole derivatives have been synthesized and investigated for their properties as chemosensors for cyanide anions (Wang et al., 2015).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been a subject of interest in various studies. One study described the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, a method that offers a more efficient and cleaner approach compared to traditional methods (Saeed, 2009). Another research focused on the synthesis of benzothiazole derivatives and their potential biological applications (Ghule et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3OS/c1-2-9-23-16-14(8-7-13(19)15(16)20)25-18(23)22-17(24)12-5-3-11(10-21)4-6-12/h1,3-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSYLNMDEKORIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC(=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.